molecular formula C12H10BrNO2 B11844766 4-Bromo-6-ethylquinoline-3-carboxylic acid

4-Bromo-6-ethylquinoline-3-carboxylic acid

Cat. No.: B11844766
M. Wt: 280.12 g/mol
InChI Key: MAAFXMWLDIANFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 6-ethylquinoline-3-carboxylic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-ethylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methylquinoline-3-carboxylic acid
  • 4-Bromo-6-ethylquinoline-3-carboxylic acid ethyl ester
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-6-ethylquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO2/c1-2-7-3-4-10-8(5-7)11(13)9(6-14-10)12(15)16/h3-6H,2H2,1H3,(H,15,16)

InChI Key

MAAFXMWLDIANFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br

Origin of Product

United States

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